Biotin-PEG2-C1-aldehyde
Description
Contextualizing Polyethylene (B3416737) Glycol (PEG) Linkers in Tailored Chemical Systems
Polyethylene glycol (PEG) linkers are versatile molecular spacers that play a crucial role in modern bioconjugation and drug delivery. purepeg.comchempep.com These synthetic polymers, composed of repeating ethylene (B1197577) oxide units, are known for their biocompatibility, water solubility, and low immunogenicity. chempep.combroadpharm.comucl.ac.be The incorporation of PEG chains into biotin- and other labeling reagents, a process known as PEGylation, offers several distinct advantages in the design of tailored chemical systems. nih.govwikipedia.org
The primary benefits of using PEG linkers include:
Enhanced Solubility: PEGylation can significantly increase the water solubility of hydrophobic molecules, facilitating their use in aqueous biological environments. mtoz-biolabs.comprecisepeg.com
Reduced Immunogenicity: The "stealth" properties of PEG can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response. wikipedia.orgmtoz-biolabs.com
Improved Pharmacokinetics: By increasing the hydrodynamic size of a molecule, PEGylation can prolong its circulation time in the bloodstream by reducing renal clearance. nih.govwikipedia.org
Increased Stability: PEG linkers can protect the attached biomolecule from enzymatic degradation and improve its stability over a range of conditions. ucl.ac.bemtoz-biolabs.com
Flexible Spacing: The length of the PEG chain can be precisely controlled to provide optimal spacing between the biotin (B1667282) tag and the target molecule, minimizing steric hindrance and preserving the biological activity of both. precisepeg.com
PEG linkers can be categorized into different types, including monodispersed and polydispersed, as well as homobifunctional and heterobifunctional, depending on the specific research needs. broadpharm.com The flexibility and advantageous properties of PEG linkers have made them an indispensable component in the design of sophisticated bioconjugation reagents like Biotin-PEG2-C1-aldehyde. koreascience.kr
The Biotin-Avidin/Streptavidin System: Fundamental Principles and Research Utility
The interaction between biotin (vitamin B7) and the proteins avidin (B1170675) or streptavidin is one of the strongest non-covalent bonds known in nature, with an exceptionally high affinity (dissociation constant, Kd, in the range of 10⁻¹⁴ to 10⁻¹⁵ M). excedr.comwikipedia.orgthermofisher.com This robust and highly specific interaction forms the basis of a widely used technology in a vast array of research and diagnostic applications. nih.govencyclopedia.pubthermofisher.com
Fundamental Principles:
High Affinity and Specificity: The binding between biotin and avidin/streptavidin is remarkably strong and specific, meaning that biotin will preferentially bind to these proteins even in complex biological mixtures. nih.govnih.gov This interaction is resistant to extremes of pH, temperature, and denaturing agents. thermofisher.comthermofisher.com
Tetrameric Structure: Both avidin and streptavidin are tetrameric proteins, meaning they are composed of four identical subunits. excedr.comwikipedia.org Each subunit has a single binding site for biotin, allowing one protein molecule to bind up to four biotin molecules. thermofisher.com
Structural Basis of High Affinity: The high affinity arises from a combination of multiple hydrogen bonds, van der Waals interactions, and the ordering of surface polypeptide loops that effectively bury the biotin molecule within the protein's interior. nih.gov
Research Utility:
The biotin-avidin/streptavidin system is a cornerstone of modern molecular biology and biotechnology, with applications including: nih.govresearchgate.net
Detection and Labeling: Biotin can be attached to various molecules such as antibodies, nucleic acids, or proteins. thermofisher.com These biotinylated molecules can then be detected using avidin or streptavidin conjugated to a reporter molecule, such as a fluorescent dye or an enzyme. thermofisher.com This is a common strategy in techniques like ELISA, Western blotting, and immunohistochemistry. thermofisher.com
Purification and Isolation: The strong interaction allows for the efficient purification of biotinylated molecules from complex mixtures. thermofisher.com For instance, a biotinylated protein can be captured on a solid support coated with avidin or streptavidin, washed to remove contaminants, and then eluted.
Immobilization: Biotinylated molecules can be immobilized onto surfaces coated with avidin or streptavidin for various applications, including biosensors and microarrays. researchgate.net
While both avidin and streptavidin are used, streptavidin, isolated from the bacterium Streptomyces avidinii, often exhibits lower non-specific binding due to the absence of glycosylation and a more neutral isoelectric point compared to avidin, which is found in egg whites. thermofisher.comrockland.com
Structural and Functional Significance of this compound as a Heterobifunctional Reagent
This compound is classified as a heterobifunctional crosslinker, a type of reagent that possesses two different reactive groups at opposite ends of a spacer arm. creative-biolabs.comcovachem.com This dual functionality allows for the sequential and specific conjugation of two different molecules, minimizing the formation of undesirable homodimers or polymers that can occur with homobifunctional crosslinkers. thermofisher.com
The structural and functional significance of this compound arises from the synergistic combination of its three key components:
The Biotin Moiety: This serves as a highly specific "tag" that can be recognized by avidin or streptavidin. thermofisher.com This allows for the detection, purification, or immobilization of any molecule that has been conjugated to the aldehyde end of the reagent.
The Aldehyde Group: This provides a bio-orthogonal reactive handle for the covalent attachment of the reagent to a target molecule containing a primary amine, hydrazide, or aminooxy group. acs.orgnih.gov The aldehyde's chemoselectivity ensures that the conjugation occurs specifically at the desired site without interfering with other functional groups on the target molecule.
The PEG2 Linker: The short diethylene glycol spacer provides several benefits. It enhances the water solubility of the entire reagent, making it suitable for use in biological buffers. chempep.com The linker also provides spatial separation between the biotin tag and the conjugated molecule, which can help to preserve the biological activity of both by reducing steric hindrance. precisepeg.com
In essence, this compound acts as a molecular bridge. One end (the aldehyde) can be covalently attached to a target molecule of interest, while the other end (the biotin) provides a non-covalent, yet extremely strong, handle for subsequent applications involving the avidin/streptavidin system. A notable application of such linkers is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where they connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein. medchemexpress.comtargetmol.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-oxoethoxy)ethoxy]ethyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O5S/c20-6-8-24-10-9-23-7-5-17-14(21)4-2-1-3-13-15-12(11-25-13)18-16(22)19-15/h6,12-13,15H,1-5,7-11H2,(H,17,21)(H2,18,19,22)/t12-,13-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRDOHFIXUPJTQ-YDHLFZDLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCC=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCC=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Design for Biotin Peg2 C1 Aldehyde
Approaches to Biotinylation of Polyethylene (B3416737) Glycol Scaffolds
The process of attaching biotin (B1667282) to polyethylene glycol (PEG) scaffolds, known as biotinylation, is a foundational step in the synthesis of Biotin-PEG2-C1-aldehyde. This modification leverages the highly specific and strong non-covalent interaction between biotin (Vitamin H) and proteins like avidin (B1170675) or streptavidin. The method chosen for biotinylation typically depends on the available functional groups on the PEG scaffold and the desired linkage chemistry. royalsocietypublishing.orgresearchgate.net
Common strategies involve the use of activated biotin derivatives that can react with a functionalized PEG chain. For instance, an N-hydroxysuccinimide (NHS) ester of biotin (Biotin-NHS) is widely used to react with amine-terminated PEG, forming a stable amide bond. researchgate.netthermofisher.com Alternatively, if the PEG scaffold possesses a sulfhydryl (thiol) group, a maleimide-activated biotin can be employed to create a stable thioether linkage. Another approach uses hydrazide-activated biotin, which is designed to react with aldehyde or ketone groups.
The synthesis can also proceed by using a pre-biotinylated building block. For example, a triblock copolymer such as biotinylated poly(ethylene glycol)-b-poly(l-lactide)-b-poly(l-lysine) can be synthesized to create a bioactive surface that repels non-specific protein binding while allowing for specific biotin-streptavidin interactions. researchgate.net The choice of linker between the biotin and the PEG chain is also a critical consideration, influencing the flexibility and accessibility of the biotin moiety.
Table 1: Common Biotinylation Reagents and their Corresponding Functional Targets on PEG Scaffolds
| Biotin Reagent Type | Reactive Group | Target PEG Functional Group | Resulting Linkage |
|---|---|---|---|
| Succinimidyl Biotin PEG | N-hydroxysuccinimide (NHS) ester | Primary Amine (-NH2) | Amide |
| Maleimide Biotin PEG | Maleimide | Sulfhydryl (-SH) | Thioether |
| Hydrazide Biotin PEG | Hydrazide (-CONHNH2) | Aldehyde (-CHO) / Ketone | Hydrazone |
| Iodoacetyl Biotin | Iodoacetyl | Sulfhydryl (-SH) | Thioether |
Strategies for Controlled Incorporation of Aldehyde Functionality into PEG Chains
Introducing a terminal aldehyde group onto a PEG chain is a critical step that imparts the linker with the ability to conjugate with primary amines, such as those on proteins or peptides. mdpi.com This reaction forms a Schiff base, which can be subsequently reduced to a more stable secondary amine linkage. preprints.org However, the synthesis of PEG-aldehydes presents challenges, primarily due to the low reactivity of PEG's terminal hydroxyl groups. mdpi.compreprints.org
Two primary strategies have been developed to overcome this:
Oxidation of Terminal Hydroxyl Groups: The most direct method involves the oxidation of the primary alcohol at the terminus of the PEG chain to an aldehyde. mdpi.com Various oxidizing agents can be used for this purpose. However, this method can suffer from low yields and the formation of unwanted by-products, such as carboxylic acids from over-oxidation. mdpi.compreprints.org
Multi-Step Synthesis via an Alkene Intermediate: A more controlled and efficient method involves a two-step process. mdpi.compreprints.org First, the terminal hydroxyl group of the PEG is converted to an alkene. This is followed by ozonolysis of the double bond, which is then reduced (e.g., using dimethyl sulfide) to yield the terminal aldehyde. This approach avoids the harsh conditions of direct oxidation and preserves the structural integrity of the polymer, resulting in stable and reactive PEG-aldehyde derivatives. mdpi.compreprints.org
The aldehyde functionality is prized for its specific reactivity. For instance, by controlling the pH, a PEG-aldehyde can be directed to react specifically with the N-terminal α-amino group of a protein over the ε-amino groups of lysine (B10760008) residues, enabling site-specific modifications. nih.gov
Optimization of PEG Lengths and Architectures for Biotin-PEG-Aldehyde Derivatives
Optimization of PEG Length: The length of the PEG chain is tailored to specific applications.
Increased Solubility: Longer PEG chains significantly enhance the aqueous solubility of the conjugate.
Reduced Immunogenicity: The hydrophilic and flexible nature of PEG can shield the attached molecule from the immune system, reducing its immunogenic potential.
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, can dramatically increase the hydrodynamic radius of a therapeutic protein, leading to reduced renal clearance and a significantly longer circulation half-life in the body. nih.gov
Steric Hindrance: The length must be optimized to provide sufficient distance between the biotin and the conjugated molecule to avoid steric hindrance, ensuring both can function effectively.
Studies have shown a direct correlation between PEG length and biological half-life. For example, modifying interferon-α-2a with increasingly longer PEG chains (from 20 kDa to 60 kDa) resulted in substantially prolonged half-lives. nih.gov
Optimization of PEG Architecture: Beyond linear chains, PEG can be synthesized in various architectures.
Linear PEG: The simplest form, with functional groups at one or both ends.
Branched or Multi-arm PEG: These star-shaped structures offer multiple functionalization sites, which can be advantageous for creating complex conjugates or hydrogels.
The production of PEGs with a precise, uniform length (monodisperse) rather than a distribution of lengths (polydisperse) is a significant challenge in synthesis but is highly desirable for pharmaceutical applications to ensure batch-to-batch consistency and predictable biological behavior. acs.org
Table 2: Impact of PEG Chain Length on Conjugate Properties
| Property | Effect of Shorter PEG Chain | Effect of Longer PEG Chain | Reference |
|---|---|---|---|
| Solubility | Moderate solubility | Enhanced water solubility | |
| Immunogenicity | Less shielding effect | Reduced immunogenicity ("stealth effect") | |
| Stability | May improve stability of some conjugates | Can improve stability | |
| Biological Half-life | Shorter half-life | Significantly increased circulation half-life | nih.gov |
| Steric Hindrance | May be insufficient to prevent interference | Reduces steric hindrance between conjugated partners | thermofisher.com |
Synthetic Routes for this compound and Related Analogues
The synthesis of the specific molecule this compound involves a convergent strategy combining the methodologies described previously. The "PEG2" designation refers to a diethylene glycol spacer. The chemical structure available from suppliers reveals the aldehyde is part of a propionaldehyde (B47417) group attached via an ether linkage. medchemexpress.commedchemexpress.com
A plausible synthetic route would be:
Start with a Bifunctional PEG2 Precursor: A suitable starting material would be a diethylene glycol molecule with two different, orthogonally protected functional groups, such as an amino group and a hydroxyl group (e.g., N-Boc-2-(2-aminoethoxy)ethanol).
Biotinylation: The protecting group on the amine (e.g., Boc) is removed, and the free amine is reacted with an activated biotin, such as Biotin-NHS ester, to form a stable amide bond.
Introduction of the Aldehyde Precursor: The terminal hydroxyl group is then modified. It could be alkylated with a protected aldehyde precursor, such as 3-bromopropionaldehyde diethyl acetal (B89532).
Final Deprotection: The acetal protecting group is removed under acidic conditions to reveal the final aldehyde functionality, yielding Biotin-PEG2-propionaldehyde.
This multi-step process ensures the controlled and specific placement of each functional moiety. Related analogues with different PEG lengths (e.g., PEG3, PEG4) or different reactive groups (e.g., azide, alkyne) are synthesized using similar principles, by simply substituting the PEG2 precursor with a longer chain or by modifying the terminal group to the desired functionality. medchemexpress.com
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C16H27N3O5S | chemsrc.com |
| Molecular Weight | 373.47 g/mol | chemsrc.com |
| CAS Number | 2408505-11-1 | chemsrc.com |
| Physical Form | Viscous oil / solid | conju-probe.com |
| Solubility | Soluble in DCM, acetonitrile, DMF, DMSO | conju-probe.com |
| SMILES | O=C(NCCOCCOCC=O)CCCC[C@@H]1SCC@(N2)[C@]1([H])NC2=O | medchemexpress.combldpharm.com |
Bioconjugation Mechanisms and Reaction Kinetics of Biotin Peg2 C1 Aldehyde
Reductive Amination with Primary Amines: Reaction Pathway and Conditions
Reductive amination is a widely used method for forming stable carbon-nitrogen bonds between an aldehyde and a primary amine. acs.orgmasterorganicchemistry.comresearchgate.net This two-step process is crucial for the site-specific modification of proteins and other biomolecules. acs.orgnih.gov
Formation of Schiff Base Intermediates
The initial step in reductive amination involves the reaction of the aldehyde group of Biotin-PEG2-C1-aldehyde with a primary amine on a target molecule to form a Schiff base, also known as an imine. masterorganicchemistry.comjmchemsci.com This reaction is a nucleophilic addition where the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde. jmchemsci.com The resulting intermediate, a carbinolamine, then undergoes dehydration to form the C=N double bond of the Schiff base. jmchemsci.com This process is reversible and acid-catalyzed. libretexts.org
Hydride Reduction for Stable Amine Linkage Formation
The imine bond of the Schiff base is susceptible to hydrolysis, making it unstable for many applications. masterorganicchemistry.com To create a stable linkage, the C=N double bond is reduced to a single C-N bond using a mild reducing agent. masterorganicchemistry.commasterorganicchemistry.com Common hydride reagents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com These reagents are selective for the protonated iminium ion over the aldehyde, which is important for efficient conjugation. masterorganicchemistry.commasterorganicchemistry.com The resulting secondary amine linkage is a stable covalent bond. nih.gov
Reactions with Hydrazide and Aminooxy Functional Groups: Oxime and Hydrazone Formation
Beyond primary amines, the aldehyde group of this compound can react with other nucleophiles like hydrazides and aminooxy groups to form hydrazones and oximes, respectively. axispharm.comnih.govnih.gov These reactions are valuable in bioconjugation due to their high specificity and the stability of the resulting bonds. axispharm.comnih.gov
The reaction with a hydrazide (R-NH-NH2) forms a hydrazone, while the reaction with an aminooxy group (R-O-NH2) yields a highly stable oxime linkage. axispharm.combiotium.comsigmaaldrich.com Both reactions proceed under mild, often physiological, pH conditions. axispharm.combiotium.com Oxime bonds are generally more stable than hydrazone bonds, particularly against hydrolysis. sigmaaldrich.combroadpharm.com The formation of both hydrazones and oximes can be accelerated by catalysts such as aniline. biotium.comsioc-journal.cn
pH Dependence and Factors Influencing Site-Specificity in Aldehyde-Mediated Conjugation
The pH of the reaction medium is a critical factor in aldehyde-mediated conjugation. For reductive amination, the rate of Schiff base formation is typically optimal at a slightly acidic pH (around 4.5-6.0). libretexts.org At lower pH, the amine nucleophile becomes protonated and non-reactive, while at higher pH, the acid catalysis required for dehydration of the carbinolamine intermediate is insufficient. libretexts.org Similarly, oxime and hydrazone formations are also pH-dependent, often performing best under mildly acidic to neutral conditions. axispharm.combiotium.comrsc.org
Site-specificity in aldehyde-mediated conjugation is primarily achieved by controlling the location of the aldehyde group on one molecule and the amine, hydrazide, or aminooxy group on the other. acs.orgnih.gov By introducing a single reactive aldehyde at a specific site on a protein, for example, conjugation can be directed to that location. nih.gov
Physicochemical Impact of the PEG Spacer on Bioconjugation Efficiency and Steric Hindrance
Key properties of the PEG spacer include:
Increased Solubility: The PEG spacer enhances the water solubility of the biotin-aldehyde reagent and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules. chempep.comprecisepeg.comrsc.org
Reduced Steric Hindrance: The flexible PEG chain acts as a spacer arm, physically separating the biotin (B1667282) moiety from the conjugated biomolecule. precisepeg.comthermofisher.combiochempeg.com This separation minimizes steric hindrance, allowing for more efficient binding of the biotin to avidin (B1170675) or streptavidin. thermofisher.comthermofisher.com
Enhanced Stability: PEGylation can protect the conjugated molecule from enzymatic degradation. axispharm.comprecisepeg.com
The length of the PEG spacer can be adjusted to optimize the distance between the biotin and the target molecule, which can be crucial for function. precisepeg.com Molecular dynamics simulations have shown that PEG spacers can influence the conformational properties of small peptides, particularly charged ones. acs.org
Exploitation of Biotin-Avidin/Streptavidin Binding Affinity in Conjugate Applications
The extremely strong and specific non-covalent interaction between biotin and avidin (or streptavidin) is a cornerstone of many biotechnological applications. thermofisher.comthermofisher.com The dissociation constant (Kd) for the biotin-avidin interaction is in the femtomolar range (10^-15 M), making it one of the strongest known biological interactions. thermofisher.comnih.gov
Once this compound is conjugated to a target molecule, the biotin moiety serves as a powerful tag for detection, purification, and immobilization. biochempeg.comthermofisher.com Avidin or streptavidin, often conjugated to reporter molecules like enzymes or fluorescent dyes, can then be used to specifically bind to the biotinylated target. thermofisher.com The strength of this interaction ensures that the complex remains stable even under harsh conditions of pH, temperature, and in the presence of denaturing agents. thermofisher.comthermofisher.com This robust system is widely used in applications such as immunoassays, affinity chromatography, and targeted drug delivery. thermofisher.com
Advanced Applications of Biotin Peg2 C1 Aldehyde in Biomedical Research
Proteolysis-Targeting Chimeras (PROTACs) Synthesis and Mechanistic Design
PROTACs represent a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest. nih.govmedchemexpress.com These heterobifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the formation of a productive ternary complex between the target protein and the E3 ligase. nih.govnih.gov
Linker Design Principles for E3 Ubiquitin Ligase Ligands and Target Protein Binders
The design of the linker in a PROTAC is a multifaceted challenge that significantly impacts its biological activity. nih.gov Key principles in linker design include optimizing its length, composition, and rigidity. nih.govnih.gov The most commonly employed linkers are based on polyethylene (B3416737) glycol (PEG) and alkyl chains. nih.govbiochempeg.com
PEG linkers, such as the one present in Biotin-PEG2-C1-aldehyde, offer several advantages. They can enhance the aqueous solubility of the PROTAC molecule, a crucial factor for its bioavailability. biochempeg.comjenkemusa.com The defined length of PEG units allows for systematic variation of the linker length, which is often a critical parameter for achieving potent protein degradation. biochempeg.comnih.gov The composition of the linker, including the presence of ether, amine, or amide groups, can be tuned to modulate the PROTAC's polarity and conformational flexibility. precisepeg.com While flexible linkers like PEG are common, there is a growing trend towards incorporating more rigid elements, such as alkynes or heterocyclic scaffolds, to pre-organize the PROTAC and improve ternary complex formation. nih.gov
Integration of this compound in PROTAC Development for Targeted Protein Degradation
This compound serves as a valuable building block in the synthesis of PROTACs. The aldehyde functionality provides a reactive handle for conjugation to a ligand bearing a complementary reactive group, such as a hydrazide or an aminooxy moiety. medchemexpress.com This type of chemoselective ligation is advantageous for the modular assembly of PROTACs, allowing for the rapid generation of a library of candidates with varying linker attachments. nih.govexplorationpub.com
The biotin (B1667282) group on the other end of the linker can be utilized for various research purposes. For instance, it can facilitate the purification of the PROTAC or be used in pull-down assays to study the formation of the ternary complex. The PEG2 spacer in this compound provides a balance of hydrophilicity and a defined spatial separation between the biotin and the aldehyde, which can be crucial for its utility in different experimental setups. While direct examples of this compound in late-stage clinical PROTACs are not prominently published, its chemical features align with the principles of modern PROTAC design, making it a relevant tool for researchers in this field.
Antibody-Drug Conjugates (ADCs) and Precision Targeted Delivery Systems
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. americanpharmaceuticalreview.comfujifilm.com The linker in an ADC plays a pivotal role in connecting the antibody to the payload and ensuring the stability of the conjugate in circulation and the efficient release of the drug at the target site. fujifilm.com
Strategies for Site-Specific Antibody Modification via Aldehyde Chemistry
Traditional methods for ADC synthesis often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can lead to suboptimal efficacy and safety profiles. acs.org To address this, site-specific conjugation methods have been developed, and aldehyde chemistry has emerged as a powerful tool in this regard. acs.orgpnas.org
A key strategy involves the "aldehyde tag" technology, where a short peptide sequence recognized by the formylglycine-generating enzyme (FGE) is genetically engineered into the antibody. pnas.orgnih.govmdpi.com FGE co-translationally oxidizes a cysteine residue within this tag to a formylglycine (fGly), which contains a bioorthogonal aldehyde group. pnas.orgnih.gov This allows for the precise installation of a reactive handle at a specific location on the antibody. The aldehyde group can then be chemoselectively ligated with a payload carrying a complementary reactive group, such as a hydrazide or an aminooxy group, to form a stable bond. pnas.orgfrontiersin.org
Utility in the Conjugation of Payloads for Targeted Therapeutic Agent Delivery
The aldehyde group of this compound can be utilized in the context of ADC development. While the primary application of the aldehyde tag is on the antibody, a molecule like this compound could be used to modify payloads or other components of the delivery system. The aldehyde can react with specific functionalities on a payload, and the biotin end can be used for purification or analytical purposes.
More advanced ligation chemistries, such as the Hydrazino-iso-Pictet-Spengler (HIPS) ligation, have been developed to react with aldehyde-tagged antibodies, forming a stable C-C bond between the antibody and the linker-payload. acs.orgmdpi.comnih.gov This robust linkage is designed to be stable in the bloodstream, minimizing premature drug release. acs.orgmdpi.com The site of conjugation on the antibody has been shown to have a significant impact on the ADC's in vivo efficacy and pharmacokinetic properties. acs.orgnih.gov Therefore, the ability to precisely control the conjugation site through aldehyde chemistry is a major advancement in the field of ADCs.
Functionalization of Nanoparticles and Biomaterials for Advanced Systems
The surface modification of nanoparticles and biomaterials is crucial for their application in targeted drug delivery and tissue engineering. This compound provides a versatile platform for such functionalization.
The biotin moiety offers a highly specific and strong non-covalent interaction with avidin (B1170675) and streptavidin (K_d ~10⁻¹⁵ M). laysanbio.comdovepress.com This interaction is widely exploited to attach biotinylated molecules, including nanoparticles and biomaterials, to surfaces or other molecules that have been functionalized with avidin or streptavidin. laysanbio.comnih.gov The PEG linker in this compound enhances the water solubility and biocompatibility of the conjugate and reduces non-specific protein adsorption. laysanbio.compolysciences.com
The aldehyde group on the other end of the molecule can be used to covalently attach the linker to various biomaterials. For example, biomaterials containing amine groups can be reacted with the aldehyde to form a Schiff base, which can be further stabilized by reduction. Aldehyde-modified biomaterials, such as hyaluronic acid and chitosan, have been used to create injectable hydrogels for controlled drug release and tissue regeneration. researchgate.netrsc.orgmdpi.com The aldehyde groups provide reactive sites for crosslinking or for the conjugation of therapeutic agents. researchgate.netrsc.org In the context of nanoparticle functionalization, this compound can be used to create nanoparticles that are both targeted (via the biotin-avidin system) and capable of further conjugation through the aldehyde group. laysanbio.com
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C16H27N3O5S | medchemexpress.com |
| Molecular Weight | 373.47 g/mol | medchemexpress.com |
| CAS Number | 2408505-11-1 | medchemexpress.combldpharm.com |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO | medchemexpress.com |
Surface Engineering of Nanocarriers for Targeted Imaging and Therapeutic Applications
The surface modification of nanocarriers is a critical strategy for enhancing their efficacy in targeted imaging and therapy. This compound plays a pivotal role in this field by enabling the precise attachment of targeting ligands and imaging agents to the surface of nanoparticles. The aldehyde group of the molecule can readily react with primary amines on the surface of nanocarriers, such as liposomes or polymeric nanoparticles, to form stable Schiff bases, which can be further reduced to form stable secondary amine linkages.
Once the nanocarrier is "PEGylated" and biotinylated using this compound, the exposed biotin serves as a high-affinity anchor for streptavidin or avidin conjugates. This strong and specific interaction (Kd ≈ 10⁻¹⁵ M) is exploited to attach a wide array of molecules, including antibodies, peptides, or small molecules that can recognize and bind to specific cell surface receptors overexpressed on diseased cells, such as cancer cells. nih.govfrontiersin.org This active targeting strategy significantly improves the accumulation of the nanocarrier at the desired site, thereby enhancing the therapeutic index of the encapsulated drug and improving the signal-to-noise ratio in imaging applications. nih.gov The inclusion of the PEG2 spacer helps to increase the hydrophilicity of the nanocarrier, which can reduce non-specific protein adsorption and prolong its circulation time in the bloodstream. researchgate.net
A key advantage of this modular approach is the ability to create multifunctional nanocarriers. For instance, a nanocarrier can be engineered to carry a therapeutic payload, a targeting moiety, and an imaging agent simultaneously. This "theranostic" approach allows for real-time monitoring of drug delivery and therapeutic response.
Table 1: Components of this compound and their Functions in Nanocarrier Surface Engineering
| Component | Function |
|---|---|
| Biotin | High-affinity binding to avidin/streptavidin for targeted delivery and imaging. |
| PEG2 Linker | Increases hydrophilicity, reduces non-specific binding, and provides a flexible spacer. researchgate.net |
| C1-Aldehyde | Covalent conjugation to amine-functionalized nanocarrier surfaces. |
Creation of Multifunctional Scaffolds and Polymer-Based Conjugates
This compound is instrumental in the development of multifunctional scaffolds and polymer-based conjugates. nih.gov These constructs are designed to bring multiple molecular entities into close proximity to achieve a specific biological outcome. The aldehyde functionality of the molecule allows for its incorporation into polymer backbones or onto scaffold surfaces through reactions with amine-containing monomers or surface groups.
For example, polymers can be synthesized with pendant aldehyde groups, which can then be reacted with this compound to create a biotinylated polymer. nih.gov This polymer can then serve as a scaffold for the attachment of various molecules via the biotin-avidin linkage. This strategy has been used to assemble cancer-targeting immune stimulators, where different peptides and effector molecules are brought together on a single polymeric scaffold to enhance their therapeutic effect. nih.gov
The versatility of this approach allows for the creation of a wide range of complex biomaterials. For instance, hydrogels can be functionalized with this compound to create a three-dimensional scaffold that can be used for tissue engineering or controlled drug release. The biotin groups within the hydrogel matrix can be used to immobilize growth factors, enzymes, or other bioactive molecules conjugated to streptavidin.
Table 2: Research Findings on Multifunctional Scaffolds using Biotin-Aldehyde Chemistry
| Research Area | Finding | Reference |
|---|---|---|
| Immune Stimulators | Creation of multivalent and multispecific immune-stimulating effector-PEG scaffolds using aldehyde-bearing binder peptides. | nih.gov |
Development of Novel Biochemical Probes and Assays
The unique properties of this compound also lend themselves to the development of innovative biochemical probes and assays for studying complex biological processes at the molecular level.
Applications in Protein-Nucleic Acid Interaction Studies, including Electrophoretic Mobility Shift Assays (EMSA)
The study of protein-nucleic acid interactions is fundamental to understanding gene regulation and other critical cellular processes. The Electrophoretic Mobility Shift Assay (EMSA) is a widely used technique for this purpose. In a typical EMSA, a labeled nucleic acid probe is incubated with a protein sample, and the resulting complexes are separated by gel electrophoresis.
This compound can be used to generate biotinylated nucleic acid probes for non-radioactive EMSA. nih.gov The aldehyde group can be reacted with an amino-modified nucleotide, which is then incorporated into the nucleic acid probe during synthesis. Alternatively, an amino-linker can be introduced at the terminus of a nucleic acid, which is then reacted with this compound. When this biotinylated probe binds to a protein, the resulting complex has a slower migration rate in the gel compared to the free probe. The bands are then detected using a streptavidin-enzyme conjugate that catalyzes a chemiluminescent or colorimetric reaction. This method offers a safe and convenient alternative to the use of radioactive probes, with the added benefit of long probe stability.
Enrichment and Detection Strategies Utilizing Biotin Affinity for Biomolecule Isolation
The high-affinity interaction between biotin and streptavidin is a cornerstone of many biomolecule enrichment and detection strategies. This compound can be used to "tag" specific proteins, nucleic acids, or other molecules of interest with biotin. The aldehyde group allows for covalent attachment to the target molecule, often through reaction with primary amines.
Once biotinylated, the target molecule can be selectively captured from a complex mixture, such as a cell lysate, using streptavidin-coated magnetic beads or chromatography resins. nih.govijbs.com This affinity purification is highly specific and efficient, allowing for the isolation of low-abundance molecules for further analysis, such as mass spectrometry or western blotting. The PEG2 spacer in this compound can help to minimize steric hindrance and improve the efficiency of the biotin-streptavidin interaction. nih.gov
This enrichment strategy is particularly valuable in proteomics for identifying protein-protein interactions and in genomics for isolating specific DNA or RNA sequences.
Chemical Cross-linking Studies for Protein Structure Elucidation and Protein-Protein Interaction Analysis
Chemical cross-linking coupled with mass spectrometry has emerged as a powerful technique for studying protein structure and protein-protein interactions. iaanalysis.comnih.gov Cross-linking agents are used to create covalent bonds between amino acid residues that are in close proximity in the native protein structure.
This compound can be incorporated into heterobifunctional or trifunctional cross-linkers. For example, a cross-linker could have an NHS ester at one end to react with lysine (B10760008) residues, the this compound moiety in the middle, and another reactive group at the other end. After the cross-linking reaction, the biotin tag allows for the specific enrichment of the cross-linked peptides from the complex mixture of digested proteins. nih.govnih.gov This significantly simplifies the mass spectrometry analysis and increases the chances of identifying the cross-linked sites. The aldehyde group in such a cross-linker could be designed to react with other specific functional groups on the protein, further expanding the possibilities for mapping protein interactions. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| This compound | |
| Streptavidin |
Analytical Characterization and Validation of Biotin Peg2 C1 Aldehyde Conjugates
Spectroscopic and Chromatographic Methods for Conjugate Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Linker and Conjugates
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules. In the context of Biotin-PEG2-C1-aldehyde conjugates, ¹H-NMR and ¹³C-NMR are used to confirm the covalent attachment of the linker to the target biomolecule. The aldehyde proton signal (typically around 9-10 ppm in ¹H-NMR) of the free linker should disappear upon successful conjugation via reductive amination, being replaced by signals corresponding to the newly formed amine linkage. google.com Furthermore, characteristic signals from the biotin (B1667282) moiety and the polyethylene (B3416737) glycol (PEG) spacer should be present in the spectrum of the purified conjugate, confirming its incorporation. bldpharm.comrsc.org
Interactive Table 1: Hypothetical ¹H-NMR Chemical Shifts for this compound and its Conjugate
This table illustrates the expected changes in the NMR spectrum upon successful conjugation.
| Functional Group | Free this compound (ppm) | Conjugated Moiety (ppm) | Rationale for Shift |
| Aldehyde (-CHO) | ~9.75 | Absent | The aldehyde is consumed in the reaction to form a C-N bond. |
| Methylene adjacent to new C-N bond (-CH₂-N-) | N/A | ~2.8 - 3.2 | Formation of the new amine linkage shifts the adjacent protons upfield compared to the original aldehyde. |
| PEG spacer (-O-CH₂-CH₂-O-) | ~3.65 | ~3.65 | The core PEG structure remains unchanged, so its signal is expected to be present in the conjugate. |
| Biotin Ureido Protons (-NH-CO-NH-) | ~6.4, ~6.3 | ~6.4, ~6.3 | The biotin ring protons are distant from the reaction site and should remain largely unaffected. |
Gel Permeation Chromatography (GPC) for Polymer and Conjugate Molecular Weight Distribution Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential tool for analyzing the molecular weight and size distribution of polymers and their conjugates. google.com The technique separates molecules based on their hydrodynamic volume. When this compound is conjugated to a high molecular weight biomolecule such as a protein or a polymer, the resulting conjugate will be larger than the unconjugated species. GPC analysis will, therefore, show a distinct shift in the elution profile towards earlier retention times (higher molecular weight) for the conjugate compared to the starting biomolecule. google.com This provides clear evidence of successful conjugation and can also be used to assess the polydispersity of the final product.
Interactive Table 2: Example GPC Data for a Protein Conjugation
This table shows a typical shift in molecular weight as determined by GPC following conjugation.
| Sample | Peak Retention Time (min) | Weight-Average Molecular Weight (Mw, kDa) | Polydispersity Index (PDI) | Interpretation |
| Unconjugated Protein | 15.2 | 50.0 | 1.05 | The starting protein before the reaction. |
| This compound Conjugate | 14.5 | 52.5 | 1.10 | The increase in Mw and earlier retention time confirm successful conjugation. |
| Unreacted Linker | 22.1 | 0.373 | 1.01 | The small linker molecule elutes much later. |
High Performance Liquid Chromatography (HPLC) for Purity Assessment and Conjugation Reaction Monitoring
Interactive Table 3: RP-HPLC Monitoring of a Conjugation Reaction
This table demonstrates how peak analysis in RP-HPLC can be used to follow the reaction progress.
| Component | Retention Time (min) | Area % at Time = 0 hr | Area % at Time = 20 hr |
| Unconjugated Peptide | 10.4 | 99% | 5% |
| This compound | 8.1 | (Excess) | (Excess) |
| Peptide-Biotin-PEG2 Conjugate | 12.5 | <1% | 94% |
| Hydrolyzed Linker | 7.5 | <1% | <1% |
Mass Spectrometry-Based Analysis of Bioconjugated Peptides and Proteins
Mass spectrometry (MS) is an indispensable tool for the detailed molecular-level characterization of bioconjugates. It provides precise mass measurements, which not only confirm the identity of the conjugate but also enable the identification of specific modification sites.
Identification of Cross-linked Peptides and Determination of Linkage Sites
When this compound is used as a cross-linker to study protein-protein interactions, identifying the specific peptides connected by the linker is paramount. The established workflow for this, known as cross-linking mass spectrometry (CXMS), involves several key steps. elifesciences.orgbiorxiv.org First, the cross-linked protein complex is enzymatically digested (e.g., with trypsin). The resulting peptide mixture is complex, but the biotin handle on the linker allows for the specific enrichment of cross-linked peptides using avidin (B1170675) or streptavidin affinity chromatography. nih.gov These enriched peptides are then analyzed by tandem mass spectrometry (MS/MS). The fragmentation spectra are searched against a protein sequence database to identify the sequences of the two peptides that are covalently joined by the linker, thereby revealing the specific amino acid residues (typically lysines) that were in close proximity in the protein complex's native structure. nih.govuw.edu
Interactive Table 4: Hypothetical Cross-linked Peptide Identification by MS/MS
This table shows representative data from a CXMS experiment to map a protein interaction.
| Observed Precursor m/z | Peptide 1 Sequence | Linkage Site (Peptide 1) | Peptide 2 Sequence | Linkage Site (Peptide 2) | Inferred Protein Interaction |
| 987.45 (4+) | VGTIOER | Lysine (B10760008) 3 (K3) | AFGKLPTYR | Lysine 4 (K4) | Protein A (Subunit 1) - Protein B (Subunit 2) |
| 1105.51 (3+) | TLPKDEVISR | Lysine 3 (K3) | YLGNKFETQIK | Lysine 4 (K4) | Protein A (Subunit 1) - Intra-protein link |
Monitoring of Site-Specific Modifications on Target Biomolecules
Mass spectrometry is exceptionally suited for confirming the precise location of a modification on a target biomolecule. To pinpoint the site of conjugation for this compound, the modified protein or peptide is subjected to proteolytic digestion. The resulting peptide mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS). The peptide carrying the Biotin-PEG2 modification will have a specific mass increase corresponding to the mass of the linker covalently attached to it. By comparing the MS data of the digested conjugate with that of the unconjugated biomolecule, the modified peptide can be easily identified. Subsequent MS/MS analysis of that specific peptide will fragment the peptide backbone, allowing for the determination of the exact amino acid residue to which the linker is attached. uw.eduunimi.it
Interactive Table 5: Mass Shift Analysis for Site-Specific Modification
This table illustrates how mass spectrometry identifies the exact location of the biotin-PEG modification.
| Peptide Sequence | Theoretical Mass (Unmodified) | Observed Mass (Modified) | Mass Shift (Daltons) | Identified Modification Site |
| YLGNKFETQIK | 1301.7 | 1657.9 | +356.2 | Lysine 4 (K4) |
| VGTIOER | 817.5 | 817.5 | 0 | Unmodified |
| TLPKDEVISR | 1149.6 | 1149.6 | 0 | Unmodified |
Note: The mass shift of +356.2 Da corresponds to the mass of the this compound linker (373.47 Da) after the addition of two hydrogens and the loss of one water molecule during reductive amination.
Electrophoretic Techniques for Conjugate Assessment
Electrophoretic methods are fundamental in the initial assessment of this compound conjugates, providing insights into conjugation efficiency and the formation of higher-order complexes.
Sodium Dodecyl Sulfate–Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique to monitor the progress of a conjugation reaction and to ascertain the change in molecular weight of a protein or antibody after modification with this compound. The covalent attachment of the this compound moiety to a protein results in an observable increase in its molecular mass, which translates to a retarded migration through the polyacrylamide gel compared to the unconjugated protein.
This shift in gel mobility is a direct indicator of successful conjugation. For instance, when an antibody is conjugated with a PEGylated biotin linker, a distinct band of higher molecular weight will appear on the gel. researchgate.net The intensity of this new band relative to the band of the unconjugated antibody can provide a semi-quantitative measure of the conjugation efficiency. Researchers can optimize reaction conditions, such as the molar ratio of the linker to the protein, by analyzing the resulting band patterns on an SDS-PAGE gel. google.com The appearance of multiple bands may indicate varying degrees of biotinylation, where different numbers of this compound molecules have attached to a single protein molecule. nih.gov
A study analyzing PEGylated CD133/2-biotin antibody reactions demonstrated the utility of SDS-PAGE. researchgate.net Silver staining of the gel revealed distinct protein bands, while subsequent iodine/barium chloride staining specifically visualized the PEG components, confirming the presence of the PEGylated linker on the antibody. researchgate.net
| Lane | Sample | Observation (Silver Staining) | Observation (Iodine/Barium Chloride Staining) |
| 1 | CD133/2-biotin antibody | Single band at expected MW | No corresponding band |
| 3 | PEGylated CD133/2-biotin (NH2-PEG) | Band shift to higher MW | PEG band corresponds to protein band |
| 4 | PEGylated CD133/2-biotin (COOH-PEG) | Band shift to higher MW | PEG band corresponds to protein band |
| 5 | PEGylated CD133/2-biotin (SH-PEG) | Band shift to higher MW | PEG band corresponds to protein band |
| 6 | PEGylated CD133/2-biotin (NHS-PEG) | Band shift to higher MW | PEG band corresponds to protein band |
| 7 | PEGylated CD133/2-biotin (mPEG-PEG) | Band shift to higher MW | PEG band corresponds to protein band |
| 8 | PEGylated CD133/2-biotin (mal-PEG) | Band shift to higher MW | PEG band corresponds to protein band |
| 10 | Molecular Weight Marker | Ladder of known MWs | N/A |
This table is a representative example based on findings from SDS-PAGE analysis of PEGylated antibodies and is for illustrative purposes. researchgate.net
The high-affinity interaction between biotin and streptavidin is a cornerstone of many biotechnological applications. lumiprobe.com Gel electrophoresis can be employed to evaluate the formation of conjugates between a this compound-labeled molecule and streptavidin. When a biotinylated molecule is incubated with streptavidin, a stable, high-molecular-weight complex is formed. rsc.org
This complex will migrate significantly slower through an agarose (B213101) or polyacrylamide gel compared to the individual components. researchgate.net A "gel shift" or electrophoretic mobility shift assay (EMSA) can therefore be used to confirm that the biotin moiety of the conjugate is accessible and functional for binding to streptavidin. The disappearance or reduction in the intensity of the band corresponding to the free biotinylated molecule and the appearance of a new, higher molecular weight band corresponding to the biotin-streptavidin complex are indicative of successful binding. researchgate.net
For example, when a biotinylated DNA fragment is mixed with streptavidin, a significant portion of the DNA is shifted to a higher molecular weight position on an agarose gel. researchgate.net This demonstrates the formation of the biotin-streptavidin complex. researchgate.net The use of fluorescently labeled streptavidin can further simplify the detection process by eliminating the need for traditional staining methods. rsc.org
| Lane | Sample Components | Expected Observation |
| 1 | Molecular Weight Ladder | Series of bands with known sizes |
| 2 | Biotinylated Molecule | A single band at its corresponding molecular weight |
| 3 | Biotinylated Molecule + Streptavidin | A significant decrease or disappearance of the band from lane 2 and the appearance of a new, high molecular weight band (the "shifted" band) |
| 4 | Unbiotinylated Molecule + Streptavidin | No change in the migration of the unbiotinylated molecule; a separate band for streptavidin may be visible depending on the staining method |
This table illustrates the expected results from a gel shift assay to evaluate biotin-streptavidin conjugate formation. researchgate.net
Functional Assays for Validating Conjugate Biological Activity
While electrophoretic techniques confirm the physical characteristics of the conjugate, functional assays are essential to validate that the biological activity of the conjugated molecule is retained.
Enzyme-Linked Immunosorbent Assays (ELISA) are a powerful and common method for confirming the biological activity of this compound conjugates, particularly when the conjugated molecule is an antibody or a ligand for a specific receptor. ucl.ac.uk In a typical sandwich ELISA format, a capture antibody specific for the target antigen is coated onto a microplate. The sample containing the biotinylated conjugate is then added, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase or streptavidin-alkaline phosphatase). mabtech.com The enzymatic reaction with a substrate produces a measurable signal (e.g., color change or light emission) that is proportional to the amount of bound biotinylated conjugate. This confirms that the biotinylated molecule has retained its ability to bind to its target antigen. ucl.ac.uk
Cell binding assays, often analyzed by flow cytometry, provide a direct measure of the conjugate's ability to bind to its target on the surface of a cell. nih.gov In this assay, cells expressing the target receptor are incubated with the this compound conjugate. The bound conjugate is then detected using a fluorescently labeled streptavidin. The fluorescence intensity of the cells, as measured by a flow cytometer, is directly proportional to the amount of bound conjugate. This method not only confirms binding but can also be used to determine the binding affinity (Kd) of the conjugate to its cellular target. nih.gov
Studies have shown that creating a biotin-streptavidin-biotin bridge between cells can significantly enhance cell fusion rates, demonstrating the functional utility of such linkages in a cellular context. nih.gov This highlights the importance of ensuring the biotin moiety is accessible and capable of mediating interactions in a complex biological environment.
| Assay Type | Principle | Typical Readout | Information Gained |
| ELISA | Immobilized antigen captures the biotinylated antibody, which is then detected by a streptavidin-enzyme conjugate. | Colorimetric, fluorometric, or luminescent signal. | Confirms the antigen-binding capability of the biotinylated antibody. ucl.ac.uk |
| Cell Binding Assay (Flow Cytometry) | Biotinylated ligand binds to its receptor on the cell surface and is detected with fluorescently labeled streptavidin. | Mean fluorescence intensity of the cell population. | Confirms the ability of the conjugate to bind to its native target on a cell and allows for the determination of binding affinity. nih.gov |
This table summarizes the principles and outcomes of functional assays used to validate the biological activity of this compound conjugates.
Future Perspectives and Emerging Research Directions for Biotin Peg2 C1 Aldehyde
Design and Synthesis of Novel Biotin-PEG2-C1-aldehyde Analogues for Enhanced Specificity and Reactivity
The modular nature of this compound lends itself to the design and synthesis of novel analogues with tailored properties. Future research is focused on modifying each component of the molecule to enhance its performance in specific biological contexts.
Linker Modification: The PEG2 linker can be lengthened (e.g., to PEG3, PEG4) or shortened to precisely control the distance between the biotin (B1667282) tag and the conjugated biomolecule. creative-biogene.comaxispharm.com This is particularly crucial in applications like PROTACs (Proteolysis Targeting Chimeras), where the linker length is a critical determinant of ternary complex formation and degradation efficiency. medchemexpress.comnih.gov Furthermore, branched or multi-arm PEG linkers are being developed to allow for the attachment of multiple payloads or targeting moieties, creating multifunctional bioconjugates from a single chassis. nih.govacs.org
Reactivity and Specificity Enhancement: While the aldehyde group is a versatile handle for bioconjugation, research is ongoing to improve its reaction kinetics and stability. For instance, propionaldehyde (B47417) derivatives have been shown to offer better stability compared to acetaldehyde (B116499) forms. microdetection.cn A promising direction is the incorporation of more reactive carbonyl groups, such as α-oxo aldehydes, which can undergo rapid ligation with specific reaction partners. rsc.org The synthesis of analogues can also involve replacing the aldehyde with other functional groups like amines, azides, or alkynes, creating a suite of Biotin-PEG2 linkers for various bioorthogonal chemistries, including click chemistry. creative-biogene.comrapp-polymere.comlumiprobe.com The synthesis often starts with d-biotin, which is activated (e.g., as an NHS-ester) and then coupled to a symmetric amino alcohol linker. nih.gov This modular synthesis allows for the creation of a diverse library of analogues. nih.gov
Table 1: Potential Modifications for Novel this compound Analogues
| Component Modified | Modification Strategy | Desired Outcome |
| PEG Linker | Varying the number of ethylene (B1197577) glycol units (e.g., PEG3, PEG4, etc.) | Optimized spatial separation, improved solubility, fine-tuned pharmacokinetics. |
| Introduction of branched or multi-arm structures | Attachment of multiple functional molecules (e.g., dual payloads, multiple targeting ligands). | |
| Reactive Group | Replacement of aldehyde with other functional groups (e.g., alkyne, azide, maleimide) | Compatibility with a wider range of bioorthogonal conjugation chemistries. |
| Incorporation of highly reactive carbonyls (e.g., α-oxo aldehyde) | Faster ligation kinetics for time-sensitive applications. | |
| Biotin Moiety | Chemical modification of the biotin ring structure | Altered binding affinity to streptavidin; development of reversible binding systems. |
Expanding the Scope of Targeted Bioconjugation Strategies with Diverse Biomolecules
The aldehyde group of this compound provides a chemoselective handle for conjugation, primarily reacting with primary amines and hydrazide groups. nanocs.netaxispharm.com This reactivity is being leveraged to label an expanding array of biomolecules beyond traditional protein targets.
Proteins and Peptides: The most common application involves targeting primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues. rapp-polymere.comrsc.org This reaction forms an initial Schiff base, which can be stabilized by reduction to a secondary amine, creating a stable covalent bond. nanocs.net By controlling the pH, it is possible to achieve site-specific labeling of the N-terminal α-amine, which is a universally present and unique reactive site on proteins. nih.gov
Nucleic Acids: The principles of biotinylation are being extended to nucleic acids for detection and purification. Methodologies involving aldehyde-reactive probes demonstrate the feasibility of targeting specific sites within DNA and RNA. caymanchem.comdojindo.com For example, aldehyde groups can be introduced into nucleobases, which can then be specifically labeled with a biotin-hydrazide or aminooxy-biotin linker. ugr.es This allows for the development of novel diagnostic platforms and tools for studying nucleic acid interactions.
Glycans and Carbohydrates: Glycoengineering is another emerging field where aldehyde-based conjugation is valuable. Oligosaccharides can be chemically or enzymatically modified to introduce an aldehyde handle. rsc.orgnih.gov this compound can then be used to attach a biotin tag, enabling the study of glycan trafficking, glycan-protein interactions, and the development of synthetic glycoproteins. nih.govualberta.ca This is particularly relevant for creating glycoconjugates that can modulate immune responses or inhibit pathogenic adhesion. maynoothuniversity.ie
Table 2: Bioconjugation Targets for this compound
| Target Biomolecule | Reactive Functional Group | Resulting Covalent Linkage (Post-Reduction) |
| Proteins/Peptides | N-terminal α-amine, Lysine ε-amine | Secondary Amine |
| Hydrazide-modified molecules | Hydrazide (-CONHNH₂) | Hydrazone (can be stabilized) |
| Aminooxy-modified molecules | Aminooxy (-ONH₂) | Oxime |
| Aldehyde-modified Nucleic Acids | Aldehyde on a nucleobase (via a hydrazide linker) | Hydrazone |
| Oxidized Glycans | Aldehyde (from periodate (B1199274) oxidation of diols) | Secondary Amine |
Advanced Applications in Proteomics, Interactomics, and Chemical Biology Methodologies
The unique properties of this compound are enabling sophisticated applications in the study of cellular processes at the molecular level.
Targeted Protein Degradation (TPD): The compound is widely used as a flexible linker in the synthesis of PROTACs. medchemexpress.comtargetmol.combiozol.de By connecting a warhead that binds a target protein to a ligand for an E3 ubiquitin ligase, the resulting PROTAC induces the selective degradation of the target protein via the ubiquitin-proteasome system. medchemexpress.comnih.gov This technology is a powerful tool for validating drug targets and holds therapeutic promise for "undruggable" proteins. nih.gov
Affinity Purification and Interactomics: The high-affinity interaction between biotin and streptavidin is the foundation for its use in affinity purification. Biomolecules labeled with this compound can be efficiently captured on streptavidin-coated beads. This allows for the enrichment of specific proteins, peptides, or other targets from complex biological samples like cell lysates. frontiersin.org This "pull-down" approach is also instrumental in interactomics, as it can be used to co-purify and identify binding partners of the biotinylated molecule, thus mapping protein-protein interaction networks. nih.gov Conceptually similar tools, known as Aldehyde Reactive Probes (ARP), are used to selectively enrich and identify proteins with specific post-translational modifications. caymanchem.comfrontiersin.org
Chemical Proteomics and Activity-Based Protein Profiling (ABPP): In chemical proteomics, biotinylated probes are used to identify the targets of small molecules or to profile the activity of entire enzyme families. rsc.org this compound can be used to create activity-based probes (ABPs) by conjugating it to a reactive group that covalently binds to the active site of a specific enzyme class, such as aldehyde dehydrogenases. rsc.org This allows for the identification of enzyme targets and the screening of inhibitors with high selectivity.
Table 3: Advanced Methodologies Utilizing this compound
| Methodology | Role of this compound | Scientific Application |
| Targeted Protein Degradation (PROTACs) | Serves as the flexible linker connecting the target-binding and E3 ligase-binding moieties. | Selective elimination of disease-causing proteins; validation of drug targets. |
| Affinity Purification / Pull-Down Assays | Covalently attaches a biotin handle to a protein or biomolecule of interest. | Isolation and enrichment of specific biomolecules from complex mixtures. |
| Proximity-Dependent Biotinylation (BioID) | Can be used to create fusion proteins for identifying spatially proximate proteins in living cells. | Mapping protein-protein interaction networks and cellular organization. |
| Activity-Based Protein Profiling (ABPP) | Used to synthesize probes that biotinylate active enzymes in a proteome. | Functional annotation of enzymes; discovery of selective enzyme inhibitors. |
Integration with High-Throughput Screening Platforms and Automated Synthesis Techniques
To accelerate discovery in drug development and chemical biology, this compound is being integrated into automated and high-throughput workflows.
Automated Synthesis: The demand for libraries of bioconjugates and PROTACs has driven the development of automated synthesis platforms. Reagent cartridges containing biotin-PEG linkers with various functionalities are becoming available for automated synthesizers. sigmaaldrich.com For example, cartridges designed for the reductive amination of aldehydes and ketones enable the automated biotin tagging of substrates, streamlining the production of probes and building blocks. sigmaaldrich.com This approach, already established for complex molecules like oligosaccharides, significantly reduces synthesis time and increases reproducibility. rsc.orgacs.org
High-Throughput Screening (HTS): The biotin-streptavidin system is a cornerstone of many HTS assays. lsu.edu In platforms like AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), biotinylated substrates are attached to streptavidin-coated donor beads. nih.gov The interaction with an acceptor bead produces a signal that can be disrupted by an active inhibitor, allowing for the rapid screening of vast compound libraries. This compound is an ideal tool for preparing the custom biotinylated proteins or peptides required for these assays. Furthermore, rapid synthesis platforms are being developed to create large libraries of PROTACs for direct, high-throughput screening without extensive purification, a process where a versatile linker like this compound is highly valuable. wisc.edu
Table 4: Integration with High-Throughput and Automated Technologies
| Technology Platform | Integration of this compound | Advantage for Research |
| Automated Synthesizers | Used in reagent cartridges for automated biotinylation of aldehydes and ketones via reductive amination. sigmaaldrich.com | Rapid, reproducible synthesis of biotinylated probes and building blocks for libraries. |
| AlphaScreen/AlphaLISA | Used to prepare the biotinylated proteins, peptides, or other molecules that are immobilized on streptavidin-coated donor beads. nih.gov | Enables ultra-high-throughput screening for inhibitors of protein-protein interactions or enzyme activity. |
| Bead-Based Library Screening | Can be used to synthesize biotinylated library members for affinity-based screening and target identification. ugr.es | Facilitates the discovery of novel ligands and interaction partners from large combinatorial libraries. |
| Rapid PROTAC Synthesis Platforms | Serves as a versatile linker for the high-throughput, purification-free synthesis of PROTAC libraries for screening. wisc.edu | Accelerates the discovery and optimization of potent and selective protein degraders. |
Q & A
Q. How can researchers differentiate between specific and non-specific binding in assays using this compound conjugates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
